2-[2-[(4-formyl-2-methoxyphenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide
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Overview
Description
2-[2-[(4-formyl-2-methoxyphenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide is a complex organic compound with a molecular formula of C24H21N3O4 This compound is notable for its unique structure, which includes a benzimidazole core, a phenoxy group, and a formyl group
Preparation Methods
The synthesis of 2-[2-[(4-formyl-2-methoxyphenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide typically involves multiple steps One common route includes the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole coreThe final step involves the acylation of the benzimidazole nitrogen with a phenylacetyl chloride derivative under basic conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Acylation: The benzimidazole nitrogen can be further acylated with different acyl chlorides to form various derivatives.
Scientific Research Applications
2-[2-[(4-formyl-2-methoxyphenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and antiviral agent due to the presence of the benzimidazole core, which is known for its pharmacological activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-[(4-formyl-2-methoxyphenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide is primarily attributed to its interaction with various molecular targets. The benzimidazole core can interact with DNA and enzymes, leading to the inhibition of cellular processes in microorganisms and cancer cells. The phenoxy and formyl groups enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar compounds include:
- 2-(4-formyl-2-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide
- 2-(4-formyl-2-methoxyphenoxy)-N-methylacetamide
- 2-(4-formyl-2-methoxyphenoxy)-N-(2,4,6-trimethylphenyl)acetamide
Properties
IUPAC Name |
2-[2-[(4-formyl-2-methoxyphenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-30-22-13-17(15-28)11-12-21(22)31-16-23-26-19-9-5-6-10-20(19)27(23)14-24(29)25-18-7-3-2-4-8-18/h2-13,15H,14,16H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGPTRGOJUEQRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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